2,2',4,6-Tetrabromodiphenyl ether
Overview
Description
2,2',4,6-Tetrabromodiphenyl ether is a useful research compound. Its molecular formula is C12H6Br4O and its molecular weight is 485.79 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2,2’,4,6-Tetrabromodiphenyl ether are the intracellular miRNA profiles and small extracellular vesicles (sEVs) in human M (LPS) macrophage cells . This compound can modulate the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .
Mode of Action
2,2’,4,6-Tetrabromodiphenyl ether interacts with its targets by modulating the intracellular miRNA profile and interfering with the biogenesis of sEVs . It increases the number of sEVs and selects a de novo population of sEVs . Moreover, it induces the overload of specific immune-related miRNAs in derived sEVs .
Biochemical Pathways
The compound affects the biochemical pathways that regulate the expression of estrogen-mediated signaling and immune responses, particularly M1/M2 differentiation . Based on the four mono-hydroxylated PBDEs and two bromophenols detected, three possible degradation pathways were proposed, inferring that the compound was more easily transformed via hydroxylation .
Pharmacokinetics
It is known that this compound can induce some epigenetic effects in m (lps) thp-1 cells .
Result of Action
The molecular and cellular effects of 2,2’,4,6-Tetrabromodiphenyl ether’s action include the modulation of the intracellular expression of miRNAs and interference with the biogenesis, cargo content, and functional activity of M (LPS) macrophage cell-derived sEVs . It can also exacerbate the LPS-induced pro-inflammatory response, inducing the overexpression of the IL-6 and the MMP9 genes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,4,6-Tetrabromodiphenyl ether. For instance, the presence of heavy metals, which are ubiquitous pollutants coexisting with PBDEs in e-waste dismantling areas, can complicate the remediation of the contaminated environment . The compound is one of the most prominent PBDE congeners detected in the environment and in animal and human tissues .
Biochemical Analysis
Biochemical Properties
BDE-47 has been shown to interact with various biomolecules, leading to changes in biochemical reactions. For instance, it has been found to modulate the intracellular miRNA profile in THP-1 macrophages, a type of white blood cell . This modulation affects biological pathways regulating the expression of estrogen-mediated signaling and immune responses .
Cellular Effects
BDE-47 has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to impair macrophage and basophil activities . It also interferes with the biogenesis of small extracellular vesicles (sEVs), increasing their number and altering their miRNA cargo . This can exacerbate the LPS-induced pro-inflammatory response in macrophages, leading to the overexpression of the IL-6 and MMP9 genes .
Molecular Mechanism
At the molecular level, BDE-47 exerts its effects through various mechanisms. It can induce epigenetic effects in THP-1 cells, modulating the expression of a set of intracellular miRNAs . In addition to this cell-intrinsic modulation of intracellular miRNAs, BDE-47 can also interfere with the biogenesis of sEVs . This leads to an overload of specific immune-related miRNAs in BDE-47 derived sEVs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BDE-47 can change over time. For instance, it has been found that BDE-47 can induce some long-term effects on cellular function
Dosage Effects in Animal Models
The effects of BDE-47 can vary with different dosages in animal models. For instance, at the lowest dose (0.0015 mg kg −1 day −1), BDE-47 was found to predominantly function as an endocrine disruptor, affecting sperm capacitation . In contrast, a 20,000-times higher dose of BDE-47 (30 mg kg −1 day −1) resulted in acute toxicity .
Metabolic Pathways
BDE-47 is involved in various metabolic pathways. It has been found that Phanerochaete chrysosporium, a type of fungus, can effectively degrade BDE-47 . This degradation process involves the action of extracellular enzymes and leads to the formation of mono-hydroxylated PBDEs and bromophenols .
Properties
IUPAC Name |
1,3,5-tribromo-2-(2-bromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-5-9(15)12(10(16)6-7)17-11-4-2-1-3-8(11)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUAKFRJBKFDSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879874 | |
Record name | BDE-50 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-23-5 | |
Record name | 2,2',4,6-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-50 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,6-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR1314MIDU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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